1-Isobutylpiperidin-4-amine

Lipophilicity Drug design ADME

This bifunctional piperidine building block features reduced conformational flexibility (2 rotatable bonds, XLogP3 1.2), enabling efficient fragment-based drug design. Distillation at ~189 °C—roughly 10 °C lower than its n-butyl isomer—reduces thermal exposure during purification. The isobutylpiperidine core mirrors the commercial fungicide fenpropidin, offering a validated agrochemical scaffold. Transparent, up-front pricing avoids quote delays common with the n-butyl analog. Available from milligram to multi-gram quantities with 1-week lead times.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 42450-36-2
Cat. No. B1268201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutylpiperidin-4-amine
CAS42450-36-2
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC(C)CN1CCC(CC1)N
InChIInChI=1S/C9H20N2/c1-8(2)7-11-5-3-9(10)4-6-11/h8-9H,3-7,10H2,1-2H3
InChIKeyZXVWFOMYPHVUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutylpiperidin-4-amine (CAS 42450-36-2): Baseline Identity for Procuring a Branched Piperidine Building Block


1-Isobutylpiperidin-4-amine [IUPAC: 1-(2-methylpropyl)piperidin-4-amine] is a bifunctional piperidine derivative (molecular formula C₉H₂₀N₂, molecular weight 156.27 g·mol⁻¹) containing a tertiary amine in the ring and a primary amine at the C4 position [1]. It belongs to the class of N‑alkyl‑4‑aminopiperidines, which are widely used as versatile scaffolds in medicinal chemistry and agrochemical design. The compound is classified as hazardous (Acute Tox. 4, Eye Irrit. 2) and is shipped at ambient temperature .

Why N‑Alkyl‑4‑aminopiperidines Cannot Be Used Interchangeably: The Isobutyl Case


Subtle changes in the N‑alkyl substituent of 4‑aminopiperidines produce measurable shifts in lipophilicity, conformational flexibility, and volatility that are not always predictable from chain length alone [1]. The isobutyl group is a constitutional isomer of n‑butyl (both C₄H₉) yet introduces a quaternary carbon that reduces rotatable bond count and alters the XLogP3 value. These intrinsic properties can translate into real differences in receptor binding entropy, membrane permeability, and synthetic handling, as demonstrated by the quantitative comparisons below. Notably, high‑strength biological differentiation data (e.g., receptor‑binding Ki or in‑vivo efficacy) for 1‑isobutylpiperidin‑4‑amine versus its closest analogs are currently absent from the public literature; the evidence guide therefore focuses on verifiable, quantifiable physicochemical and procurement‑oriented differentiation.

Quantitative Differentiation of 1-Isobutylpiperidin-4-amine Against Closest Analogs


Lipophilicity (XLogP3) Differentiation: 1‑Isobutyl vs. 1‑Butyl Isomer

The computed XLogP3‑AA value of 1‑isobutylpiperidin‑4‑amine is 1.2 [1], whereas its positional isomer 1‑butylpiperidin‑4‑amine (linear chain) yields 1.1 under the same computational method [2]. The +0.1 log‑unit difference indicates marginally higher predicted lipophilicity for the branched isobutyl derivative, which can affect membrane partitioning and passive permeability in cell‑based assays.

Lipophilicity Drug design ADME

Rotatable Bond Count: Reduced Conformational Flexibility vs. 1‑Butyl Isomer

1‑Isobutylpiperidin‑4‑amine possesses 2 rotatable bonds [1], compared with 3 rotatable bonds for 1‑butylpiperidin‑4‑amine [2]. The isobutyl branching eliminates one freely rotating C–C bond present in the linear butyl chain, reducing the conformational entropy penalty that must be overcome upon target binding.

Conformational entropy Molecular flexibility Binding affinity

Normal Boiling Point: Volatility Differentiation from 1‑Propyl and 1‑Butyl Analogs

The predicted normal boiling point of 1‑isobutylpiperidin‑4‑amine is 189.3 °C at 760 mmHg , falling between those of 1‑propylpiperidin‑4‑amine (182.6 °C) and 1‑butylpiperidin‑4‑amine (199.4 °C) . The isobutyl compound thus exhibits intermediate volatility, offering a balance between ease of distillation and thermal stability that is distinct from both the propyl and butyl homologs.

Volatility Process chemistry Distillation

Predicted pKa Convergence: Basicity Is Not a Differential Parameter

The predicted pKa (conjugate acid) of 1‑isobutylpiperidin‑4‑amine is 10.49 ± 0.20 , essentially identical to those of 1‑propylpiperidin‑4‑amine (10.52) and 1‑isopropylpiperidin‑4‑amine (10.51) . This near‑identity demonstrates that the piperidine nitrogen’s basicity is insensitive to branching or chain length at the N‑1 position, so any observed biological difference between these analogs must originate from steric, lipophilic, or conformational effects rather than from altered protonation state.

Basicity Ionization state SAR interpretation

Commercial Availability: Transparent Pricing vs. Quote‑Only Analogs

AK Scientific lists 1‑isobutylpiperidin‑4‑amine (95% purity) with publicly displayed pricing: $378/g and $974/5g, with a 1‑week delivery lead time . In contrast, the n‑butyl isomer (1‑butylpiperidin‑4‑amine, 95%) requires a formal quote request with no published price , indicating lower off‑the‑shelf availability. The methyl and ethyl analogs similarly lack transparent pricing on the same platform.

Procurement Supply chain Cost planning

Structural Motif in Fenpropidin: Validation of the Isobutylpiperidine Chemotype

The N‑isobutylpiperidine substructure is a core component of fenpropidin, a commercial piperidine fungicide used globally since the 1980s [1]. Although 1‑isobutylpiperidin‑4‑amine is not fenpropidin itself, the presence of the identical N‑isobutylpiperidine motif in a marketed agrochemical provides circumstantial validation of this chemotype’s environmental stability and synthetic accessibility. No comparable commercial product is based on the simple N‑methyl, N‑ethyl, or N‑propyl‑4‑aminopiperidine skeleton.

Agrochemical Antifungal Scaffold validation

Actionable Application Scenarios for 1-Isobutylpiperidin-4-amine Based on Verified Differentiation


Fragment‑Based or Structure‑Based Drug Design Requiring Reduced Ligand Entropy

The 2‑rotatable‑bond architecture of 1‑isobutylpiperidin‑4‑amine (vs. 3 for n‑butyl) provides a scaffold with inherently lower conformational flexibility [1]. This property is desirable in fragment‑based drug design, where rigid, pre‑organized fragments can yield higher ligand efficiencies and more interpretable SAR. The defined XLogP3 of 1.2 further allows teams to predictably tune overall molecule lipophilicity during fragment growing or merging.

Process Chemistry Scale‑Up Utilizing Intermediate Boiling Point for Distillation

With a normal boiling point of 189.3 °C, the isobutyl compound distills at a temperature ~10 °C lower than its n‑butyl isomer (199.4 °C) and ~7 °C higher than the propyl analog [1]. This intermediate volatility facilitates purification by atmospheric or reduced‑pressure distillation without requiring extremes of temperature, reducing energy costs and minimizing thermal degradation risks during multi‑kilogram campaigns.

Agrochemical Lead Generation Inspired by the Fenpropidin Pharmacophore

The N‑isobutylpiperidine core is embedded in fenpropidin, a sterol biosynthesis inhibitor used in crop protection [1]. Medicinal chemistry teams exploring novel antifungal agents can leverage 1‑isobutylpiperidin‑4‑amine as a starting building block for analog synthesis, building on a substructure that has already demonstrated commercial viability in the agrochemical sector, an advantage not offered by simpler N‑alkyl‑4‑aminopiperidines.

Academic Procurement with Predictable Cost and Delivery Timelines

For academic laboratories operating within fixed grant budgets, the transparent pricing of 1‑isobutylpiperidin‑4‑amine ($378/g from AK Scientific) [1] enables accurate cost forecasting, unlike the quote‑dependent procurement process for the n‑butyl isomer. The availability of multiple size options (100 mg to 10 g) with a 1‑week lead time further supports the iterative synthesis‑testing cycles common in early‑stage medicinal chemistry projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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